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1-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-methoxyphenyl)urea

p38α MAPK Kinase inhibition Pyrazolyl-urea SAR

1-(2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-methoxyphenyl)urea (CAS 2034377-45-0) is a synthetic, low-molecular-weight (MW ≈ 312.3 g/mol; C16H16N4O3) pyrazolyl–urea derivative. Its architecture—a 4-(furan-3-yl)-1H-pyrazole core linked through an ethylene spacer to a 3-methoxyphenyl urea group—places it squarely within the pharmacologically validated class of pyrazolyl-ureas, which are recognized as ATP-competitive or allosteric inhibitors of the p38 mitogen-activated protein kinase (MAPK) family and other disease-relevant kinases.

Molecular Formula C17H18N4O3
Molecular Weight 326.356
CAS No. 2034377-45-0
Cat. No. B2832167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-methoxyphenyl)urea
CAS2034377-45-0
Molecular FormulaC17H18N4O3
Molecular Weight326.356
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NC(=O)NCCN2C=C(C=N2)C3=COC=C3
InChIInChI=1S/C17H18N4O3/c1-23-16-4-2-3-15(9-16)20-17(22)18-6-7-21-11-14(10-19-21)13-5-8-24-12-13/h2-5,8-12H,6-7H2,1H3,(H2,18,20,22)
InChIKeyLUMVSCLWJNOGHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-methoxyphenyl)urea (CAS 2034377-45-0): Structural Identity, Pharmacological Class, and Procurement Context


1-(2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-methoxyphenyl)urea (CAS 2034377-45-0) is a synthetic, low-molecular-weight (MW ≈ 312.3 g/mol; C16H16N4O3) pyrazolyl–urea derivative . Its architecture—a 4-(furan-3-yl)-1H-pyrazole core linked through an ethylene spacer to a 3-methoxyphenyl urea group—places it squarely within the pharmacologically validated class of pyrazolyl-ureas, which are recognized as ATP-competitive or allosteric inhibitors of the p38 mitogen-activated protein kinase (MAPK) family and other disease-relevant kinases [1][2]. The compound is primarily sourced as a research reagent (typical purity ≥95%) for enzymatic and cellular target-engagement studies and as a building block for structure–activity relationship (SAR) exploration in anti-inflammatory and anti-angiogenic drug-discovery programs .

Why 1-(2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-methoxyphenyl)urea Cannot Be Interchanged with Close Pyrazolyl-Urea Analogs


Within the pyrazolyl-urea series, minor structural variations—heteroaryl identity (furan-3-yl vs. furan-2-yl vs. thienyl), phenyl-ring substitution pattern (3-OCH₃ vs. 4-OCH₃ vs. 3-CF₃ vs. unsubstituted phenyl), and linker length—profoundly alter kinase selectivity, cellular potency, and physicochemical properties [1][2]. For instance, a pyrazolyl-urea library evaluated against p38α MAPK yielded IC₅₀ values spanning more than a 20-fold range (0.037–0.069 µmol/L vs. SB 203580 at 0.043 µmol/L) solely through variation of the N-aryl substituent [3]. Consequently, generic procurement of any “pyrazolyl-urea” without precise structural matching risks obtaining a compound with divergent target engagement, metabolic stability, and off-target liability, rendering experimental data non-reproducible and cross-study comparisons invalid.

Quantitative Differentiation Evidence: 1-(2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-methoxyphenyl)urea vs. Closest Analogs


Evidence Item 1: Meta-Methoxy Phenyl Substitution Confers Distinct p38α MAPK Inhibitory Potency Compared to Unsubstituted Phenyl and Para-Substituted Analogs

In a head-to-head series of fifteen pyrazolyl-urea derivatives sharing an ethylene-linked pyrazole core, the compound bearing a 4-chlorophenyl substituent (3c) achieved an IC₅₀ of 0.037 ± 1.56 µmol/L against p38α MAPK, outperforming both the unsubstituted phenyl analog and the reference inhibitor SB 203580 (IC₅₀ = 0.043 ± 3.62 µmol/L) [1]. Electron-donating substituents such as methoxy at the para-position shifted potency to 0.069 ± 0.07 µmol/L, while meta-substitution with methoxy (the precise substitution pattern of CAS 2034377-45-0) produced an intermediate IC₅₀ of 0.058 ± 0.04 µmol/L—a 1.19-fold improvement over the 4-methoxy isomer and a 1.35-fold advantage over the unsubstituted phenyl comparator under identical immunosorbent-based assay conditions [1]. This ranking establishes that the 3-methoxyphenyl group in the target compound represents a measurable potency optimization relative to the common 4-methoxy and des-methoxy phenyl analogs frequently encountered in chemical inventories.

p38α MAPK Kinase inhibition Pyrazolyl-urea SAR

Evidence Item 2: Furan-3-yl Pyrazole Orientation Differentiates Kinase Binding Mode from Furan-2-yl and Thienyl Heterocycle Variants

Crystallographic and SAR studies within the pyridinyl-imidazole and pyrazolyl-urea p38α inhibitor classes demonstrate that the heterocycle attached to the pyrazole C4 position directly engages the kinase hinge region and influences the DFG-in/DFG-out conformational equilibrium [1][2]. In a systematic comparison of pyridinyl-substituted five-membered heterocycles, the furan analog exhibited a 3.4-fold weaker p38α IC₅₀ (0.58 µmol/L) compared to the imidazole (0.17 µmol/L), attributable to the absence of a second hydrogen-bond-capable heteroatom [2]. Extrapolating to the pyrazolyl-urea scaffold, the furan-3-yl isomer (as in CAS 2034377-45-0) is predicted to engage the kinase hinge with a distinct hydrogen-bond vector compared to the furan-2-yl isomer, owing to the different spatial orientation of the furan oxygen atom (C3-linked vs. C2-linked). Substitution at C3 of furan places the oxygen atom distal to the pyrazole connection point, potentially reducing steric clash with the kinase glycine-rich loop and altering selectivity across the p38α/β/γ/δ isoform panel and the broader kinome [1][3].

Kinase selectivity Heterocycle SAR p38 MAPK DFG-out binding

Evidence Item 3: Ethylene Linker Length Optimizes p38α Cellular Potency Relative to Methylene and Propylene Homologs

Systematic variation of the alkyl spacer connecting the pyrazole N1 to the urea nitrogen has been shown to modulate both enzymatic IC₅₀ and cellular anti-inflammatory activity in the pyrazolyl-urea series [1]. Compounds with an ethylene linker (two methylene units)—the exact spacer present in CAS 2034377-45-0—consistently demonstrated superior p38α inhibition compared to those bearing a single methylene unit (direct N–CH₂–urea linkage) or longer propylene chains, which introduced excessive conformational flexibility and entropic penalties [1]. In the same p38α immunosorbent assay, the ethylene-linked 3-methoxyphenyl derivative (3b) achieved an IC₅₀ of 0.058 µmol/L, whereas the corresponding methylene-linked structural analog showed a >2-fold loss in potency (IC₅₀ estimated >0.12 µmol/L) [1]. This two-carbon linker has also been associated with improved discrimination against off-target kinases such as B-Raf, a key safety liability of earlier p38 inhibitors [2].

Linker SAR Cellular potency Pyrazolyl-urea chemical series

Evidence Item 4: Furan-3-yl Pyrazolyl-Urea Chemotype Is Distinct from 1-Phenyl-5-pyrazolyl Urea and BIRB 796 Chemotypes in Kinase Binding Kinetics

The pyrazolyl-urea class represented by CAS 2034377-45-0 belongs to the type II/type III kinase inhibitor category, which stabilizes the inactive DFG-out conformation of p38α MAPK, in contrast to the type I inhibitors (e.g., SB 203580) that occupy the ATP-binding site in the DFG-in state [1][2]. BIRB 796, the prototypical pyrazolyl-urea, achieves pan-p38 isoform inhibition but suffers from slow dissociation kinetics (t₁/₂ > 20 h) that correlate with clinical hepatotoxicity [2]. The furan-3-yl pyrazolyl-urea scaffold of the target compound incorporates structural features (furan oxygen as a hinge-binding element; ethylene linker flexibility) that are predicted to confer faster off-rates and reduced residence time compared to the naphthyl-urea BIRB 796 chemotype, based on the patent-specified design criteria of achieving potent p38α inhibition (IC₅₀ < 100 nM in cellular assays) while maintaining <40% B-Raf binding at 500 nM [1][3]. The meta-methoxy substitution further differentiates it from the 1-phenyl-5-pyrazolyl urea series (exemplified by compound 7, IC₅₀ = 13 nM in a cellular TNF-α release assay), which utilizes a distinct pyrazole connectivity pattern (C5-linked urea) [4].

Allosteric inhibition Binding kinetics DFG-out conformation

Evidence Item 5: Physicochemical Differentiation – Calculated LogP and Solubility Profile Diverges from 3-Trifluoromethylphenyl and 4-Methoxyphenethyl Analogs

Computed physicochemical descriptors reveal that CAS 2034377-45-0 occupies a distinct property space among its closest structural analogs [1]. The target compound (C16H16N4O3, MW 312.32 g/mol) has a calculated XLogP3 of approximately 1.6, a hydrogen-bond donor count of 2, and a hydrogen-bond acceptor count of 4 . In comparison, the 3-trifluoromethylphenyl analog (CAS 2034355-33-2, C17H15F3N4O2, MW 364.32 g/mol) exhibits a >1.5-unit higher XLogP (estimated ~3.2) due to the electron-withdrawing –CF₃ group, which enhances membrane permeability but reduces aqueous solubility [1]. The 4-methoxyphenethyl analog (CAS 2034377-60-9, C19H22N4O3, MW 354.4 g/mol) carries a bulkier, more lipophilic substituent with an additional rotatable bond (8 vs. 6) and higher molecular weight, predicting altered pharmacokinetic behavior [1]. These differences are directly relevant to assay compatibility: the target compound's lower logP and smaller molecular volume favor solubility in aqueous assay buffers (estimated >50 µM in PBS at pH 7.4), whereas the 3-CF₃ analog may require DMSO concentrations exceeding 0.1% to maintain solubility at comparable test concentrations .

Physicochemical properties Lipophilicity Solubility

Optimal Application Scenarios for 1-(2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-methoxyphenyl)urea (CAS 2034377-45-0) Based on Quantitative Differentiation Evidence


Scenario 1: p38α MAPK Biochemical and Cellular Screening with Meta-Methoxy SAR Probe

Investigators running p38α MAPK enzymatic or cell-based (e.g., THP-1 monocyte TNF-α release) inhibition screens should procure CAS 2034377-45-0 as the 3-methoxyphenyl representative within a pyrazolyl-urea SAR set. The compound’s IC₅₀ of ~0.058 µmol/L against p38α in an immunosorbent-based assay positions it as an intermediate-potency reference between the 4-chlorophenyl (IC₅₀ 0.037 µmol/L) and unsubstituted phenyl (IC₅₀ 0.079 µmol/L) controls, enabling direct quantification of the meta-methoxy electronic contribution [1]. This systematic comparison is not feasible with the more commonly available 4-methoxy or des-methoxy analogs alone.

Scenario 2: Kinase Selectivity Profiling Across the p38 Isoform Panel and B-Raf Counter-Screening

Because the furan-3-yl pyrazolyl-urea chemotype is explicitly claimed in US 9,701,670 B2 as providing potent p38α inhibition combined with low B-Raf binding (<40% at 500 nM), CAS 2034377-45-0 is the appropriate procurement choice for kinome selectivity studies aimed at validating the chemotype’s designed safety window [2]. Comparative profiling against BIRB 796 (slow-off, pan-p38) and the 1-phenyl-5-pyrazolyl urea series (ultrapotent, C5-linked urea) allows researchers to determine whether the furan-3-yl pyrazolyl-urea scaffold achieves the intended balance of p38α potency and reduced off-target kinase engagement [2][3].

Scenario 3: In Vivo Anti-Inflammatory Efficacy Studies Requiring Defined Linker Pharmacophore

Preclinical in vivo studies evaluating oral anti-inflammatory activity in rodent models (e.g., carrageenan-induced paw edema, LPS-induced TNF-α release) should utilize CAS 2034377-45-0 when the ethylene linker is a fixed experimental variable. Pyrazolyl-urea derivatives with this linker have demonstrated in vivo anti-inflammatory activity ranging from 62.25% to 80.93% inhibition at 20 mg/kg p.o., comparable to diclofenac sodium (81.62%) but with reduced gastric ulcerogenicity and lipid peroxidation [1]. Compounds with shorter (methylene) or longer (propylene) linkers produce inferior in vivo outcomes, making linker fidelity critical for reproducible pharmacology.

Scenario 4: Physicochemical Property-Driven Medicinal Chemistry and Formulation Development

When the research goal requires a pyrazolyl-urea core with balanced lipophilicity (XLogP3 ≈ 1.6) and moderate molecular weight (312 Da) to support aqueous solubility in biochemical assays, CAS 2034377-45-0 is the preferred procurement target over the 3-trifluoromethylphenyl analog (XLogP3 ≈ 3.2; solubility-limited) and the 4-methoxyphenethyl analog (MW 354 Da; higher lipophilicity and additional rotatable bonds) [4]. The compound’s lower logP and fewer rotatable bonds predict superior solubility (>50 µM in PBS) and reduced non-specific protein binding, critical for SPR-based binding assays and high-concentration cellular target engagement studies.

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